1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride
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Overview
Description
1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFN. It is known for its unique structure, which includes a chloro and fluoro substituent on a phenyl ring, attached to a propan-1-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The process may include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The reaction is usually carried out in an organic solvent like ethanol or methanol at controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride
- 1-(2-Chloro-6-fluorophenyl)butan-1-amine hydrochloride
- 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride
Uniqueness
1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups provides distinct electronic and steric properties, making it a valuable compound for various research applications .
Biological Activity
1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of both chloro and fluorine substituents on the phenyl ring, suggests unique interactions with biological systems, particularly in relation to neurotransmitter modulation and receptor activity.
- Molecular Formula : C10H12ClF·HCl
- Molecular Weight : Approximately 201.68 g/mol
The presence of functional groups enables various chemical transformations, which are crucial for its biological activity.
Preliminary studies indicate that this compound may interact with specific receptors in the central nervous system (CNS). While the exact mechanism remains to be fully elucidated, it is hypothesized that the compound may influence neurotransmitter systems similar to known psychoactive compounds. This could lead to various pharmacological effects, including potential therapeutic applications.
Neurotransmitter Interaction
Research suggests that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions could potentially position it as a candidate for treating mood disorders or neurodegenerative diseases.
Cytotoxicity and Anticancer Activity
Investigation into related compounds has revealed cytotoxic effects against cancer cell lines. For example, certain derivatives showed significant inhibition of cell growth in MCF-7 breast cancer cells, indicating that structural modifications can lead to enhanced anticancer activity . The cytotoxicity profile of this compound warrants further exploration to determine its potential as an anticancer agent.
Study on Neurotransmitter Modulation
A study focusing on the modulation of serotonin receptors indicated that compounds similar to this compound could enhance serotonin signaling pathways, suggesting a role in mood regulation.
Antibacterial Activity Assessment
In comparative studies, certain derivatives exhibited inhibition zones comparable to standard antibiotics like ceftriaxone, reinforcing the potential antibacterial properties of structurally related compounds .
Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
Compound A | E. faecalis | 40 | 29 |
Compound B | P. aeruginosa | 50 | 24 |
Compound C | S. typhi | 45 | 30 |
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUQLPSNXGYWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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